N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide is an organic compound with a complex structure that includes a dioxane ring, a phenyl group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2,2-dimethyl-6-phenyl-1,3-dioxane-4-carboxylic acid with ethylamine to form an intermediate, which is then reacted with 2-aminophenylacetamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine and acetamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its anti-inflammatory and analgesic properties.
2,2-Dimethyl-3-phenyl-1-propanol: Used in organic synthesis as an intermediate.
Uniqueness
N-(2-((2-(2,2-Dimethyl-6-phenyl-1,3-dioxan-4-yl)ethyl)amino)phenyl)acetamide is unique due to its specific structural features, such as the dioxane ring and the combination of phenyl and acetamide groups
Eigenschaften
Molekularformel |
C22H28N2O3 |
---|---|
Molekulargewicht |
368.5 g/mol |
IUPAC-Name |
N-[2-[2-(2,2-dimethyl-6-phenyl-1,3-dioxan-4-yl)ethylamino]phenyl]acetamide |
InChI |
InChI=1S/C22H28N2O3/c1-16(25)24-20-12-8-7-11-19(20)23-14-13-18-15-21(27-22(2,3)26-18)17-9-5-4-6-10-17/h4-12,18,21,23H,13-15H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
CGBYXKNGWZAWSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=CC=C1NCCC2CC(OC(O2)(C)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.